Extended Primary Amine Spacer Differentiates Target Compound from PhiKan 083 for Conjugation and Downstream Derivatization
The target compound contains a 3‑aminopropyl side chain terminating in a primary amine (–NH₂), whereas PhiKan 083 (CAS 880813‑36‑5, free‑base form) bears an N‑methyl secondary amine. This structural difference is quantified by the heavy atom count of the side chain (4 non‑hydrogen atoms including the terminal N vs. 2 for PhiKan 083) and the number of hydrogen‑bond donors (HBD): the target compound provides 2 HBD (one from the secondary benzylamine, one from the primary amine), while PhiKan 083 provides only 1 HBD [1][2]. In chemical proteomics and PROTAC design, a primary amine terminus is a privileged handle for NHS‑ester or isothiocyanate conjugation, enabling linker attachment without additional deprotection steps—a synthetic advantage not offered by the N‑methyl analog.
| Evidence Dimension | Terminal amine type and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | Primary amine (–NH₂); 2 HBD; 4‑atom spacer (C–C–C–N) |
| Comparator Or Baseline | PhiKan 083 (free base): secondary N‑methyl amine; 1 HBD; 2‑atom spacer (C–N) |
| Quantified Difference | +1 HBD; +2 spacer atoms; primary vs. secondary amine reactivity |
| Conditions | Structural comparison based on SMILES/InChI and ChemAxon protonation predictions at pH 7.4 |
Why This Matters
For procurement decisions in bioconjugation and PROTAC chemistry, the presence of a primary amine eliminates the need for N‑demethylation or protective‑group manipulation, reducing synthetic step count and improving conjugate yield predictability.
- [1] PubChem. Compound Summary for CID 25188279 – (3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine. https://pubchem.ncbi.nlm.nih.gov/compound/25188279 (accessed 2026-05-01). View Source
- [2] DrugBank. PhiKan 083 – DB08363. https://go.drugbank.com/drugs/DB08363 (accessed 2026-05-01). View Source
